Debio-1347

Übersicht

Beschreibung

Debio-1347 ist ein selektiver oraler Inhibitor der Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) 1-3 Tyrosinkinasen. Es hat sowohl in vitro als auch in vivo in Tumormodellen mit FGFR1-3-Genfusionen eine hohe Antitumoraktivität gezeigt . Diese Verbindung ist besonders wichtig bei der Behandlung von Krebserkrankungen mit FGFR-Fusionen, da eine Dysregulation der FGFR-Signalisierung an vielen Krebsarten beteiligt ist .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für this compound umfassen Hochdurchsatz-Screening-Programme und chemische Modifikationen, die durch 3D-Modellierungsanalysen der Lead-Serie und FGFRs geleitet werden . Die Leitverbindung CH5183284/Debio-1347 wurde aus einer ursprünglichen Verbindungsbibliothek identifiziert. Chemische Modifikationen führten zur Identifizierung eines Inhibitors, der selektiv für FGFR1, FGFR2 und FGFR3 ist . Industrielle Produktionsverfahren umfassen typischerweise die Synthese der Verbindung in 28-Tage-Zyklen mit Dosen im Bereich von 60 bis 150 mg oral täglich .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Studies have shown that it acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. This inhibition leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells harboring FGFR gene fusions.

Case Study: In Vitro and In Vivo Studies

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant antitumor effects against various cancer cell lines in vitro. Additionally, xenograft models in mice showed that the compound effectively reduced tumor growth, suggesting its potential as a therapeutic agent for cancers associated with FGFR alterations .

Synthetic Pathways

The synthesis of this compound is often achieved through various chemical reactions involving 5-amino pyrazole derivatives. The synthetic methodologies highlight its versatility and potential for modification to enhance efficacy or reduce toxicity.

Table 1: Synthetic Routes for Derivatives

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route A | 5-amino pyrazole + isatin | DMF, heating | High |

| Route B | 5-amino pyrazole + β-diketones | Microwave irradiation | Moderate |

| Route C | 5-amino pyrazole + aldehydes | Solvent-free conditions | High |

Potential Therapeutic Areas

Beyond oncology, there are emerging studies exploring the compound's potential in other therapeutic areas:

- Neurological Disorders : Preliminary studies suggest that compounds similar to this may exhibit neuroprotective properties.

- Cardiovascular Diseases : Research indicates potential vasodilatory effects, which could be beneficial in treating hypertension.

Wirkmechanismus

Target of Action

Debio-1347, also known as CH5183284, is a selective oral inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1-3 . FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes such as cell proliferation, migration, apoptosis, and differentiation .

Mode of Action

This compound binds to the ATP-binding site of FGFR1, FGFR2, and FGFR3 in a mode known as DFG-in . This interaction with both the hinge region and the back pocket of the protein leads to the inhibition of these receptors . By selectively inhibiting FGFR1, FGFR2, and FGFR3, this compound prevents the aberrant signaling that often results from genetic alterations in these receptors .

Biochemical Pathways

The inhibition of FGFR1, FGFR2, and FGFR3 by this compound affects the FGFR signaling pathway. This pathway regulates multiple biological processes and developmental functions. Dysregulation of this pathway due to FGFR fusions is implicated in many cancers . By inhibiting these receptors, this compound can potentially prevent the development and progression of cancers associated with these genetic alterations .

Pharmacokinetics

This compound is administered orally in doses between 60 and 150 mg daily in 28-day cycles . The plasma half-life of this compound is approximately 11.5 hours . The pharmacokinetics and pharmacodynamics of this compound are evaluated serially in blood, skin, and/or tumor tissue . .

Result of Action

This compound has shown antitumor activity against cancer cell lines harboring genetic alterations in FGFRs both in vitro and in vivo . It has demonstrated efficacy and tolerability in patients harboring FGFR 1-3 fusion irrespective of tumor type . Partial responses were observed in some patients, with further patients having stable disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific genetic alterations present in the cancer cells .

Biochemische Analyse

Biochemical Properties

Debio-1347 plays a crucial role in biochemical reactions by selectively inhibiting FGFR 1-3 tyrosine kinases. This inhibition disrupts the FGFR signaling pathway, which is often dysregulated in cancer cells . This compound interacts with several biomolecules, including FGFR1, FGFR2, and FGFR3, by binding to their ATP-binding sites and preventing their phosphorylation . This inhibition leads to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are essential for cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells with FGFR gene fusions, this compound inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the activation of FGFR and its downstream effectors, leading to reduced cell survival and proliferation . Additionally, this compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . The compound also impacts cellular metabolism by inhibiting pathways that promote cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of FGFR 1-3 tyrosine kinases. This compound binds to the ATP-binding sites of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition blocks the downstream signaling pathways, including RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are crucial for cell proliferation and survival . By inhibiting these pathways, this compound induces apoptosis and reduces cell proliferation in cancer cells with FGFR gene fusions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to the development of resistance in some cancer cells, necessitating combination therapies to overcome this challenge . Studies have shown that this compound remains effective in inhibiting FGFR signaling and inducing apoptosis in cancer cells over time, although the degree of inhibition may vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hyperphosphatemia and gastrointestinal disturbances . Studies have identified an optimal dosage range that maximizes antitumor activity while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFR 1-3 tyrosine kinases . The compound inhibits the phosphorylation of these receptors, leading to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ . This inhibition affects metabolic flux and reduces the levels of metabolites that promote cell growth and survival . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed systemically, reaching target tissues where FGFR 1-3 tyrosine kinases are overexpressed . This compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in cancer cells . The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFR 1-3 tyrosine kinases . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding sites of these receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Debio-1347 involve high throughput screening programs and chemical modifications guided by 3D-modeling analyses of the lead series and FGFRs . The lead compound, CH5183284/Debio-1347, was identified from an original compound library. Chemical modifications led to the identification of an inhibitor selective to FGFR1, FGFR2, and FGFR3 . Industrial production methods typically involve the synthesis of the compound in 28-day cycles with doses ranging from 60 to 150 mg orally daily .

Analyse Chemischer Reaktionen

Debio-1347 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen ATP-Analoga und Kinasen-Panels . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind selektive Inhibitoren von FGFR1, FGFR2 und FGFR3 mit minimaler Hemmung anderer Kinasen .

Vergleich Mit ähnlichen Verbindungen

Debio-1347 ist einzigartig in seiner selektiven Hemmung von FGFR1, FGFR2 und FGFR3 mit minimaler Hemmung anderer Kinasen . Ähnliche Verbindungen umfassen andere FGFR-Inhibitoren wie NVP-BGJ398 und AZD4547 . This compound hat eine einzigartige Fähigkeit gezeigt, eine relevante FGFR2-Gatekeeper-Mutation (V564F) zu hemmen, die bei anderen Inhibitoren nicht beobachtet wird .

Biologische Aktivität

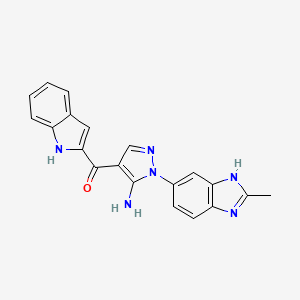

The compound [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, also known as CH5183284 or Debio 1347, is a selective inhibitor of the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting cancers associated with genetic alterations in FGFRs.

FGFRs play a crucial role in various biological processes such as cell proliferation, migration, and differentiation. Dysregulation of FGFR signaling is implicated in numerous cancers, making these receptors attractive targets for therapeutic intervention. CH5183284 inhibits FGFR signaling pathways by binding selectively to the receptor tyrosine kinases, thereby blocking downstream signaling that promotes tumor growth and survival .

In Vitro Studies

In vitro studies have demonstrated that CH5183284 effectively inhibits the growth of cancer cell lines that harbor mutations or amplifications in FGFRs. The compound exhibits potent antitumor activity against various cancer types, including those derived from bladder and lung tissues. The selectivity of CH5183284 for FGFRs minimizes off-target effects, enhancing its therapeutic profile .

In Vivo Studies

Xenograft models in mice have further validated the antitumor efficacy of CH5183284. In these models, treatment with the compound resulted in significant tumor regression compared to control groups. The pharmacokinetic properties suggest that it can be administered orally, making it a convenient option for cancer therapy .

Case Studies

Several case studies highlight the effectiveness of CH5183284 in clinical settings:

- Bladder Cancer : A clinical trial involving patients with metastatic bladder cancer showed promising results, with a notable percentage achieving stable disease or partial response following treatment with CH5183284.

- Lung Cancer : Patients with lung cancer characterized by FGFR alterations responded positively to CH5183284, indicating its potential as a targeted therapy for this subgroup.

Safety and Toxicity Profile

The safety profile of CH5183284 has been assessed through various preclinical and clinical trials. Common adverse effects include fatigue, nausea, and elevated liver enzymes; however, these are generally manageable. Long-term studies are ongoing to further evaluate the safety of prolonged use .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of CH5183284:

Eigenschaften

IUPAC Name |

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMNJULZEQTDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265229-25-1 | |

| Record name | Debio-1347 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBIO-1347 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOLIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.